molecular formula C10H17N3O2 B13495447 Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate

Cat. No.: B13495447
M. Wt: 211.26 g/mol
InChI Key: ILBQMAYRRZVJJM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate is a synthetic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form various derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole compounds.

Scientific Research Applications

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the amino and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-(1h-imidazol-1-yl)butanoate: Lacks the ethyl group on the imidazole ring.

    Ethyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate: Has an ethyl ester instead of a methyl ester.

    Methyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate: Contains a methyl group instead of an ethyl group on the imidazole ring.

Uniqueness

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)butanoate is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Biological Activity

Methyl 2-amino-4-(2-ethyl-1H-imidazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Its unique structure, featuring an imidazole ring and an amino acid derivative, suggests potential biological activity, particularly in medicinal chemistry and biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C12H18N4O2C_{12}H_{18}N_{4}O_{2} with a molecular weight of approximately 250.30 g/mol. The compound features an imidazole ring, which is common in many biologically active compounds.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through cyclization of appropriate precursors like 1,2-diamines and aldehydes under acidic or basic conditions.
  • Alkylation : The imidazole ring is alkylated with ethyl groups using alkyl halides in the presence of a base.
  • Amination : The resulting intermediate undergoes amination with methylamine to introduce the methylamino group.
  • Esterification : Finally, esterification with methanol under acidic conditions forms the methyl ester.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The imidazole ring allows for hydrogen bonding and coordination with metal ions, influencing the activity of target molecules. This interaction can modulate various signaling pathways and biochemical processes within cells.

Applications in Research

The compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Biological Studies : Investigated for its interactions with biological targets such as enzymes and receptors.
  • Chemical Biology : Used as a probe to investigate biological pathways and mechanisms.

Antimicrobial Activity

Research has indicated that similar imidazole derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with imidazole rings can inhibit the growth of various pathogens, suggesting that this compound may have similar effects .

Enzyme Inhibition

This compound has been explored for its potential to inhibit specific enzymes involved in disease processes. For example, compounds structurally related to this derivative have shown inhibitory effects on enzymes critical for cancer cell proliferation .

Summary of Findings

Study FocusFindings
Antimicrobial ActivitySimilar compounds show effectiveness against various pathogens.
Enzyme InhibitionPotential to inhibit enzymes involved in cancer progression .
Mechanism of ActionInteraction with enzymes/receptors modulating signaling pathways.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-amino-4-(2-ethylimidazol-1-yl)butanoate

InChI

InChI=1S/C10H17N3O2/c1-3-9-12-5-7-13(9)6-4-8(11)10(14)15-2/h5,7-8H,3-4,6,11H2,1-2H3

InChI Key

ILBQMAYRRZVJJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CCC(C(=O)OC)N

Origin of Product

United States

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